molecular formula C23H30N4O2 B2703851 N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(3-methylphenyl)ethanediamide CAS No. 900005-74-5

N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(3-methylphenyl)ethanediamide

Cat. No.: B2703851
CAS No.: 900005-74-5
M. Wt: 394.519
InChI Key: BEFIIXIGLRKQDM-UHFFFAOYSA-N
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Description

N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N’-(3-methylphenyl)ethanediamide is a complex organic compound that features a pyrrolidine ring, a dimethylamino group, and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N’-(3-methylphenyl)ethanediamide typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the dimethylamino and phenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would be optimized for efficiency, cost-effectiveness, and safety, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N’-(3-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N’-(3-methylphenyl)ethanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N’-(3-chlorophenyl)ethanediamide
  • N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N’-(3-fluorophenyl)ethanediamide
  • N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N’-(3-methoxyphenyl)ethanediamide

Uniqueness

The uniqueness of N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N’-(3-methylphenyl)ethanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug discovery and development.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-17-7-6-8-19(15-17)25-23(29)22(28)24-16-21(27-13-4-5-14-27)18-9-11-20(12-10-18)26(2)3/h6-12,15,21H,4-5,13-14,16H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFIIXIGLRKQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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